molecular formula C12H21NSi B3099997 (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine CAS No. 135782-16-0

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine

Cat. No. B3099997
CAS RN: 135782-16-0
M. Wt: 207.39 g/mol
InChI Key: ZNLUTOAUUHFXKI-NSHDSACASA-N
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Description

“(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine” is an organic compound that contains a trimethylsilyl group and an amine group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This group is characterized by chemical inertness and a large molecular volume . The amine group in this compound resembles ammonia in that the nitrogen can bond up to three hydrogens .


Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds . Examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . A monomeric (trimethylsilyl)methyl lithium complex has been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “this compound” includes a trimethylsilyl group and an amine group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The amine group resembles ammonia in that the nitrogen can bond up to three hydrogens .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Chiral Tripodal Ligands Synthesis : The ligand synthesis involves compounds like (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine, forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes maintain similar structures in solutions as per X-ray crystallographic structures and chiroptical measurements (Canary et al., 1998).

  • N-Silylation Process : This compound participates in the N-silylation of nitriles α-éthyléniques, leading to the formation of various compounds with potential applications in organic synthesis (Bolourtchian et al., 1971).

Catalysis and Reaction Mechanisms

  • Catalysis in Ketone Hydrogenation : It has been used in synthesizing chiral synthons for catalyzing transfer hydrogenation of ketones, showcasing its importance in asymmetric synthesis and catalysis (Kumah et al., 2019).

  • Cytochrome P450 Enzymes Metabolism Study : This compound has been used in the study of cytochrome P450 enzymes, crucial for understanding drug metabolism and interactions (Nielsen et al., 2017).

Chemical and Physical Properties

  • NMR Spectroscopic and Computational Study : Its application in the study of the α-silyl effect in benzyl cations using NMR spectroscopy and quantum chemical calculations reveals important insights into the stabilization mechanisms in organic compounds (Kostenko et al., 2012).

Advanced Materials and Polymers

  • Gas Permeation and Sorption Properties : The compound's derivatives have been studied for their pure-gas permeation and sorption properties, contributing to the development of advanced materials and polymers (Toy et al., 2000).

properties

IUPAC Name

(1S)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUTOAUUHFXKI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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